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Compound of Interest

Compound Name: 10-Undecynoic acid

Cat. No.: B1208590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 10-
undecynoic acid, a valuable bifunctional molecule in organic synthesis and pharmaceutical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 10-
undecynoic acid. The ¹H and ¹³C NMR spectra provide detailed information about the

hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of 10-undecynoic acid in deuterated chloroform (CDCl₃) exhibits

characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Proton Assignment Chemical Shift (ppm) Multiplicity Integration

-COOH ~11.0 - 12.0 Broad Singlet 1H

-CH₂-COOH 2.35 Triplet 2H

-C≡CH 2.18 Triplet 2H

-C≡CH 1.94 Triplet 1H

-CH₂-CH₂-COOH 1.63 Quintet 2H

-CH₂-C≡CH 1.53 Quintet 2H

-(CH₂)₄- 1.2-1.4 Multiplet 8H

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary

with concentration and solvent purity.[1][2]

The ¹³C NMR spectrum provides information on the carbon skeleton of 10-undecynoic acid.

The chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (ppm)

-COOH ~180

-C≡CH ~84

-C≡CH ~68

-CH₂-COOH ~34

-(CH₂)n- ~24-29

-CH₂-C≡CH ~18

Note: The exact chemical shifts of the long alkyl chain carbons can overlap.

The following is a general protocol for acquiring NMR spectra of 10-undecynoic acid.[3][4]

Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of 10-undecynoic acid in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended to

obtain a good signal-to-noise ratio.[3]

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer.[5]

For ¹H NMR, a standard single-pulse experiment is used with a spectral width of 0-15 ppm

and 16 to 64 scans are averaged.[3]

For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 0-220

ppm, and a larger number of scans (1024 or more) are required due to the low natural

abundance of ¹³C.[3]

A relaxation delay of 1-2 seconds is typically used between scans.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-

domain spectrum.

The spectrum is then phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and

77.16 ppm for ¹³C) or an internal standard (TMS).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 10-undecynoic acid shows characteristic absorption bands for the carboxylic acid

and the terminal alkyne groups.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity

~3300 -C≡C-H C-H Stretch Strong, Sharp

3300-2500 -COOH O-H Stretch Strong, Broad

~2920, ~2850 -CH₂- C-H Stretch Strong

~2120 -C≡C- C≡C Stretch Weak

~1710 C=O C=O Stretch Strong

~1465 -CH₂- C-H Bend Medium

~1285 C-O C-O Stretch Medium

~940 -COOH O-H Bend Medium, Broad

Note: The broad O-H stretch of the carboxylic acid is a hallmark of its hydrogen-bonded dimer

form.[1]

For a liquid sample like 10-undecynoic acid, the following Attenuated Total Reflectance (ATR)

or transmission methods can be used.[6][7]

Sample Preparation (ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small drop of 10-undecynoic acid directly onto the crystal.

Acquire the spectrum. This method is quick and requires minimal sample preparation.[6][8]

Sample Preparation (Transmission - Neat Liquid):

Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr).[9][10]

Place a second salt plate on top to create a thin film of the liquid.[9][10]

Mount the plates in the spectrometer's sample holder.

Data Acquisition:
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Record a background spectrum of the empty instrument (or clean ATR crystal).

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[7]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

Electron Ionization (EI) is a common technique for the analysis of small molecules.

m/z Proposed Fragment Relative Intensity

182 [M]⁺ (Molecular Ion) Low

165 [M-OH]⁺ Moderate

136 [M-H₂O-C₂H₂]⁺ Moderate

95 High

81 High

67 High

55 High

41 Very High (Base Peak)

Note: The molecular ion peak for straight-chain carboxylic acids can be weak or absent in EI-

MS. The fragmentation pattern is characterized by cleavage alpha to the carbonyl group and

various rearrangements.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of

fatty acids like 10-undecynoic acid, often after derivatization.
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Sample Preparation (Derivatization):

To improve volatility and chromatographic properties, the carboxylic acid is often

converted to its methyl ester (FAME) or trimethylsilyl (TMS) ester.[12][13]

For methylation, react 10-undecynoic acid with a methylating agent like BF₃-methanol or

diazomethane.

For silylation, react with a silylating agent like BSTFA.

Gas Chromatography:

Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a

polar column for FAMEs).

A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a

higher temperature (e.g., 250°C) to elute the compound.[13]

Mass Spectrometry:

The eluent from the GC is introduced into the ion source of the mass spectrometer.

For EI, an electron energy of 70 eV is standard.[13]

The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and

its fragments.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 10-undecynoic acid.
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Caption: Workflow for Spectroscopic Analysis of 10-Undecynoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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